N-(3,5-dimethylphenyl)-3-((4-fluorophenyl)thio)propanamide
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Overview
Description
N-(3,5-dimethylphenyl)-3-((4-fluorophenyl)thio)propanamide is an organic compound that features a combination of aromatic and thioether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-((4-fluorophenyl)thio)propanamide typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-fluorothiophenol with 3-bromopropanoic acid under basic conditions to form 3-(4-fluorophenylthio)propanoic acid.
Amidation Reaction: The 3-(4-fluorophenylthio)propanoic acid is then reacted with 3,5-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-((4-fluorophenyl)thio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-((4-fluorophenyl)thio)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of thioether-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-((4-fluorophenyl)thio)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The thioether and amide functionalities could play a role in binding to the target molecules, influencing their biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-3-((4-chlorophenyl)thio)propanamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3,5-dimethylphenyl)-3-((4-methylphenyl)thio)propanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-(3,5-dimethylphenyl)-3-((4-fluorophenyl)thio)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS/c1-12-9-13(2)11-15(10-12)19-17(20)7-8-21-16-5-3-14(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMGVWIYNQKUAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCSC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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